

Cdk8-IN-12's selectivity profile compared to other kinase inhibitors

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Compound of Interest

Compound Name: Cdk8-IN-12

Cat. No.: B12405075

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A Comparative Guide to the Selectivity of CDK8/19 Kinase Inhibitors

Note on **Cdk8-IN-12**: Publicly available scientific literature and chemical databases do not contain specific information on a compound designated "**Cdk8-IN-12**". Therefore, this guide will focus on a well-characterized, potent, and selective chemical probe, CCT251545, and compare its selectivity profile against other widely studied CDK8/19 inhibitors. This comparison is intended to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the landscape of selective CDK8 inhibitors.

Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key transcriptional regulators. As components of the Mediator complex's kinase module, they provide a crucial link between transcription factors and the core RNA polymerase II machinery.^[1] This role in modulating gene expression has implicated CDK8 in various oncogenic pathways, including WNT/ β -catenin, STAT, and TGF- β signaling, making it a compelling target for cancer therapy.^[2] The development of potent and selective inhibitors is paramount to dissecting the specific functions of CDK8/19 and minimizing off-target effects that can arise from inhibiting other kinases, particularly other CDKs involved in cell cycle control.^[3]

This guide provides a detailed comparison of the selectivity profiles of several prominent CDK8/19 inhibitors, supported by experimental data and detailed methodologies.

Data Presentation: Kinase Inhibitor Selectivity Profiles

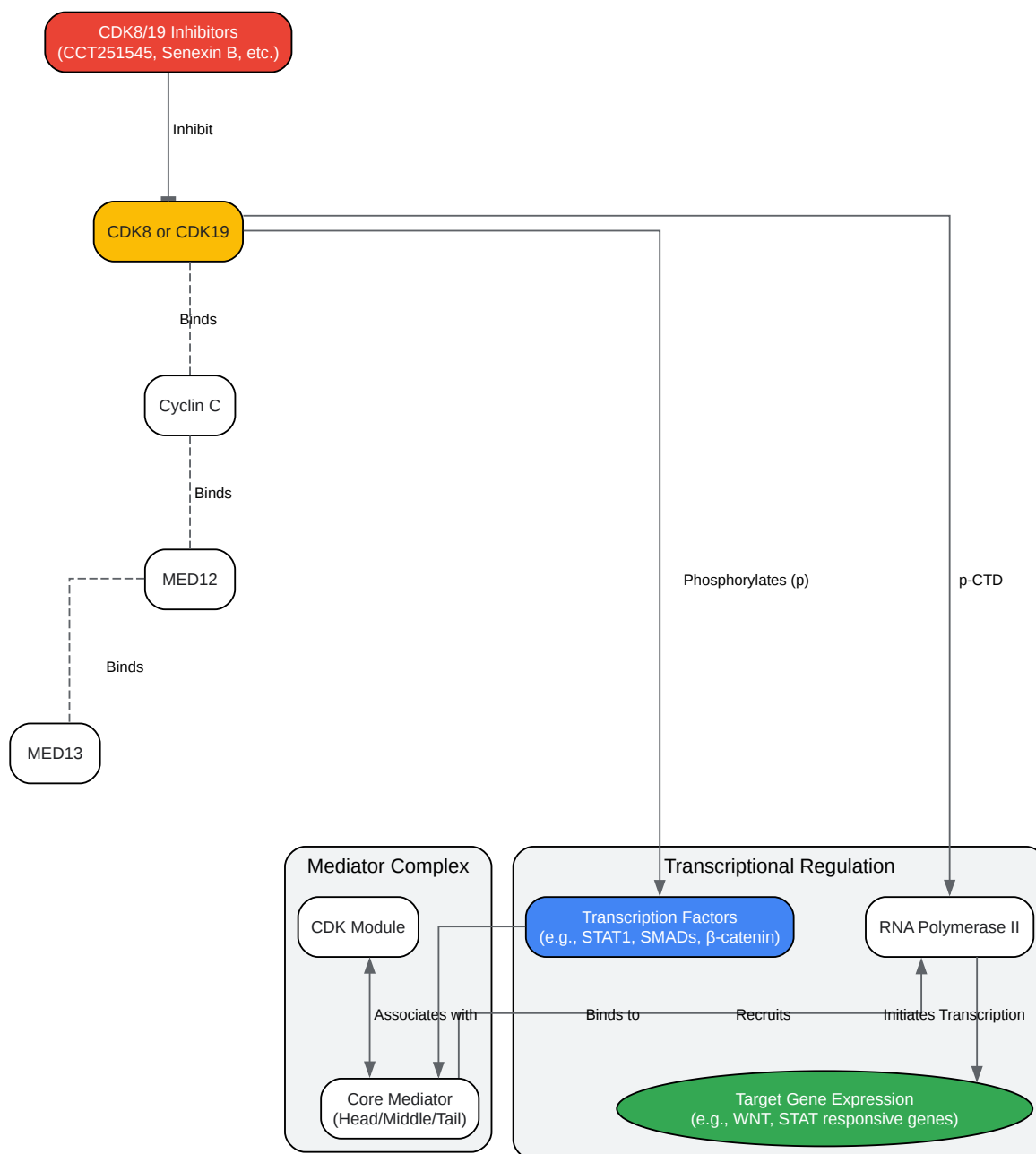
The following table summarizes the inhibitory potency and selectivity of CCT251545 compared to other notable CDK8/19 inhibitors: Senexin B, Cortistatin A, and BI-1347. Potency is typically measured by IC₅₀ (half-maximal inhibitory concentration) or K_d (dissociation constant), with lower values indicating higher potency.

Inhibitor	Target	Potency (IC50/Kd)	Selectivity Notes	Reference(s)
CCT251545	CDK8	7 nM (IC50)	Highly selective. In a panel of 293 kinases, only 6 were inhibited by >50% at 1 μ M. Confirmed off-targets include GSK3 α (462 nM), GSK3 β (690 nM), and PRKCQ (122 nM).	[4][5]
CDK19	6 nM (IC50)	[4]		
p-STAT1(Ser727) cellular IC50	9 nM	Demonstrates potent target engagement in cells.	[4][6]	
Senexin B	CDK8	140 nM (Kd)	Potent and selective for CDK8/19.	[7][8][9]
CDK19	80 nM (Kd)	[7][8][9]		
Cortistatin A	CDK8	12 nM (IC50), 0.2 nM (Kd)	Exceptionally selective. A kinome scan of 387 kinases showed it was completely selective for CDK8/19.	[10][11][12]
CDK19	N/A	Binds with high affinity.	[12]	

BI-1347	CDK8	1.1 - 1.4 nM (IC50), 0.77 nM (Kd)	Exquisitely selective. In a panel of 326 kinases, only CDK19 was significantly inhibited. >300-fold selectivity over all other kinases tested.	[13] [14] [15] [16] [17]
CDK19	N/A	Close homolog of CDK8 and the only significant off-target.		[13]

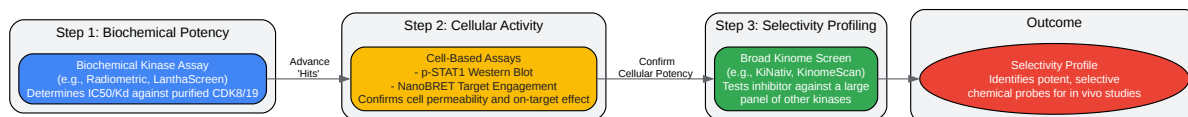
Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams



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Caption: CDK8/19 Signaling Pathway within the Mediator Complex.



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Caption: General Workflow for Kinase Inhibitor Selectivity Profiling.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing selectivity data. Below are representative protocols for key assays used in the characterization of CDK8 inhibitors.

Biochemical Kinase Assay (Radiometric Filter Binding)

This assay is considered a gold standard as it directly measures the catalytic transfer of a radiolabeled phosphate from ATP to a substrate.[1][18][19]

- Objective: To determine the IC50 of an inhibitor against purified CDK8/Cyclin C.
- Materials:
 - Purified, active CDK8/Cyclin C enzyme.
 - Peptide or protein substrate (e.g., GST-CTD of RNA Pol II).
 - Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
 - ATP solution, including [γ -³²P]ATP.
 - Test inhibitor serially diluted in DMSO.
 - P81 phosphocellulose filter paper.

- Wash buffer (e.g., 0.5% phosphoric acid).
- Scintillation fluid and scintillation counter.
- Protocol:
 - Prepare a reaction mixture containing kinase buffer, CDK8/Cyclin C enzyme, and the chosen substrate.
 - Dispense the reaction mixture into a 96-well plate.
 - Add 1 μ L of serially diluted test inhibitor (or DMSO for control) to each well. Incubate for 10-15 minutes at room temperature.
 - Initiate the kinase reaction by adding the ATP/[γ - 32 P]ATP solution. The final ATP concentration should be at or near the K_m for the enzyme.
 - Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
 - Stop the reaction by spotting a portion of the reaction volume onto the P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.[\[1\]](#)
 - Wash the filter paper extensively with the wash buffer to remove unincorporated [γ - 32 P]ATP.
 - Dry the filter paper and place it in scintillation vials with scintillation fluid.
 - Quantify the incorporated radioactivity using a scintillation counter.
 - Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

TR-FRET Kinase Assay (e.g., LanthaScreen™)

This is a common high-throughput biochemical assay that measures inhibitor binding or substrate phosphorylation via time-resolved fluorescence resonance energy transfer.

- Objective: To determine inhibitor potency in a non-radioactive, high-throughput format.
- Assay Principle (Binding Assay): A europium (Eu)-labeled anti-tag antibody binds to the tagged kinase. A fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs. A test compound that displaces the tracer will cause a loss of FRET.[3][20]
- Protocol (Binding Assay):
 - Prepare serial dilutions of the test inhibitor in kinase buffer.
 - Add the diluted inhibitor to the wells of a 384-well assay plate.
 - Prepare a mixture of the tagged CDK8/Cyclin C enzyme and the Eu-labeled anti-tag antibody. Add this mixture to the wells.
 - Add the fluorescent tracer to all wells to initiate the binding reaction.
 - Incubate the plate for 60 minutes at room temperature, protected from light.
 - Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for europium and 665 nm for the tracer).
 - Calculate the emission ratio and plot it against inhibitor concentration to determine the IC50.[21]

Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies compound binding to a target kinase within living cells, providing a direct measure of target engagement in a physiological context.[22][23][24]

- Objective: To determine the apparent cellular affinity of an inhibitor for CDK8.
- Assay Principle: Cells are engineered to express CDK8 fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer binds to the CDK8-NanoLuc® fusion protein, bringing the fluorophore close enough to the luciferase for Bioluminescence Resonance Energy Transfer (BRET) to occur. An unlabeled inhibitor competes with the tracer, causing a dose-dependent decrease in the BRET signal.[23]

- Protocol:
 - Transfect cells (e.g., HEK293T) with a plasmid encoding the CDK8-NanoLuc® fusion protein. Culture for 18-24 hours to allow for protein expression.[2]
 - Harvest and resuspend the cells in Opti-MEM® medium.
 - Dispense the cell suspension into a white 384-well assay plate.
 - Add the test inhibitor at various concentrations to the wells.
 - Add the NanoBRET® tracer to all wells.
 - Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor (to reduce background signal) to all wells.
 - Equilibrate the plate for 2 hours at 37°C.[2]
 - Measure luminescence at 450 nm and 610 nm using a plate reader equipped for BRET measurements.
 - Calculate the BRET ratio (610nm emission / 450nm emission) and plot against inhibitor concentration to determine the cellular IC50.

Cellular Biomarker Assay (Western Blot for p-STAT1)

CDK8 directly phosphorylates STAT1 at serine 727 (S727).[5] Measuring the level of p-STAT1(S727) in cells treated with an inhibitor is a robust method to confirm on-target activity.

- Objective: To measure the dose-dependent inhibition of CDK8 kinase activity in cells.
- Protocol:
 - Plate cells (e.g., VCaP or HCT116) and allow them to adhere.
 - Treat cells with a stimulating agent like interferon-gamma (IFN-γ) to induce STAT1 phosphorylation, along with serial dilutions of the CDK8 inhibitor. A typical stimulation is 10 ng/mL IFN-γ for 15-30 minutes.[25]

- After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate the membrane with a primary antibody specific for phospho-STAT1 (Ser727) overnight at 4°C.[26]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT1 or a loading control like GAPDH.[27]
- Quantify band intensity to determine the reduction in STAT1 phosphorylation relative to the control.

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